molecular formula C19H23F3N4O2 B286445 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione

カタログ番号: B286445
分子量: 396.4 g/mol
InChIキー: OPLQGRBMQCEZCX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione, also known as TPI-1062, is a novel small molecule drug candidate that has been developed for the treatment of various autoimmune diseases. It is a potent inhibitor of Janus kinase 1 (JAK1) and tyrosine kinase 2 (TYK2), which are key enzymes involved in the signaling pathways of numerous cytokines and growth factors.

作用機序

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione exerts its therapeutic effects by selectively inhibiting JAK1 and TYK2, which are key enzymes involved in the signaling pathways of numerous cytokines and growth factors. By blocking the activity of these enzymes, this compound reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and disease activity.
Biochemical and Physiological Effects
This compound has been shown to effectively reduce inflammation and disease activity in preclinical models of various autoimmune diseases. In addition, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.

実験室実験の利点と制限

The advantages of using 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione in lab experiments include its high potency and selectivity for JAK1 and TYK2, as well as its favorable safety profile. However, the limitations include the need for specialized equipment and expertise for the synthesis of this compound, as well as the need for appropriate controls and dosing regimens in experimental studies.

将来の方向性

There are several future directions for the development and application of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione. These include:
1. Further optimization of the synthesis method to improve yield and purity of the final product.
2. Evaluation of the efficacy and safety of this compound in additional preclinical models of autoimmune diseases.
3. Further clinical studies to evaluate the efficacy and safety of this compound in larger patient populations with various autoimmune diseases.
4. Investigation of the potential use of this compound in combination with other therapies for the treatment of autoimmune diseases.
5. Exploration of the potential use of this compound in other disease indications, such as cancer and infectious diseases.
Conclusion
In conclusion, this compound is a novel small molecule drug candidate that has shown promising results in preclinical and clinical studies for the treatment of various autoimmune diseases. Its high potency and selectivity for JAK1 and TYK2, as well as its favorable safety profile, make it a promising candidate for further development and application in the field of autoimmune disease research and therapy.

合成法

The synthesis of 2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione involves a series of chemical reactions starting from commercially available starting materials. The key steps include the preparation of 4-(3-trifluoromethylphenyl)piperazine, which is then reacted with 2-(2-bromoethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione to give the final product. The synthesis has been optimized to ensure high yield and purity of the final product.

科学的研究の応用

2-(2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}ethyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione has been extensively studied in preclinical models of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In these studies, this compound has been shown to effectively reduce inflammation and disease activity, with a favorable safety profile. This compound has also been evaluated in human clinical trials for the treatment of ulcerative colitis and Crohn's disease, with promising results.

特性

分子式

C19H23F3N4O2

分子量

396.4 g/mol

IUPAC名

2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione

InChI

InChI=1S/C19H23F3N4O2/c20-19(21,22)14-3-1-4-15(13-14)24-10-7-23(8-11-24)9-12-26-17(27)16-5-2-6-25(16)18(26)28/h1,3-4,13,16H,2,5-12H2

InChIキー

OPLQGRBMQCEZCX-UHFFFAOYSA-N

SMILES

C1CC2C(=O)N(C(=O)N2C1)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

正規SMILES

C1CC2C(=O)N(C(=O)N2C1)CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。